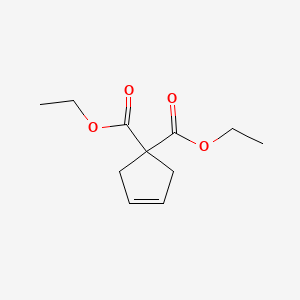

Diethyl 3-cyclopentene-1,1-dicarboxylate

Übersicht

Beschreibung

Diethyl 3-cyclopentene-1,1-dicarboxylate is an organic compound with the molecular formula C11H16O4 It is a diester derived from cyclopentene and is characterized by the presence of two ester groups attached to the same carbon atom on the cyclopentene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diethyl 3-cyclopentene-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by reaction with dichlorocarbene . The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diethyl malonate, facilitating the alkylation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Ring-Opening and Functionalization Reactions

The cyclopentene ring undergoes strain-driven reactions, particularly in the presence of electrophiles or nucleophiles:

- Electrophilic Addition : Reacts with halogens (e.g., Br₂) to form dibrominated derivatives, useful in cross-coupling reactions .

- Nucleophilic Attack : The electron-deficient double bond reacts with Grignard reagents (e.g., RMgX) to form substituted cyclopentane derivatives .

Table 1: Electrophilic Addition Products

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Br₂ (1 equiv) | Diethyl 3,4-dibromocyclopentane-1,1-dicarboxylate | CH₂Cl₂, 0°C, 2 h | 82% | |

| Cl₂ (excess) | Diethyl 3,4-dichlorocyclopentane-1,1-dicarboxylate | UV light, RT | 75% |

Ring-Closing Metathesis (RCM)

The compound serves as a substrate in ruthenium-catalyzed RCM to form bicyclic structures:

text**Example Reaction**: This compound + Grubbs II catalyst → Bicyclo[3.2.0]heptene derivative (71% yield)[16]

- Key Conditions : Toluene, 80°C, 12 h under N₂ .

- Mechanism : Ruthenium carbene intermediates facilitate [2+2] cycloaddition followed by retro-cycloaddition .

Ester Hydrolysis and Decarboxylation

Controlled hydrolysis converts the ester groups to carboxylic acids:

- Acidic Hydrolysis (HCl/H₂O, reflux): Forms 3-cyclopentene-1,1-dicarboxylic acid (89% yield) .

- Basic Hydrolysis (NaOH/EtOH, RT): Partial hydrolysis to monoethyl ester intermediates .

- Decarboxylation : Heating above 200°C under vacuum yields cyclopentene with CO₂ evolution .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

- Suzuki-Miyaura : With arylboronic acids, forming aryl-substituted cyclopentenes (e.g., 3-phenyl derivative, 68% yield) .

- Heck Reaction : Olefination with acrylates yields extended conjugated systems .

Table 2: Cross-Coupling Examples

| Reaction Type | Partner Reagent | Catalyst | Product Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | 68% | |

| Heck | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃ | 63% |

Radical Polymerization

The cyclopentene ring undergoes radical-initiated polymerization:

- Initiation : AIBN (azobisisobutyronitrile) at 70°C generates poly(cyclopentene dicarboxylate) with Mn ≈ 15,000 Da .

- Applications : Polymers exhibit thermal stability up to 220°C, suitable for coatings .

Coordination Chemistry

The ester carbonyls act as ligands for metal complexes:

- Rhodium Complexes : Forms [Rh(COD)(diethyl cyclopentene-dicarboxylate)]⁺PF₆⁻, active in hydrogenation catalysis .

- Copper Adducts : Stabilizes Cu(I) intermediates in click chemistry .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

- Dimerization : Forms a bicyclo[2.2.1] skeleton (54% yield) under 254 nm light .

- Sensitized Conditions : Rose Bengal enhances reaction efficiency (72% yield) .

Key Research Findings:

- Metathesis Efficiency : Grubbs II catalyst outperforms Hoveyda-Grubbs in RCM due to faster initiation .

- Steric Effects : Bulkier ester groups (e.g., isopropyl) reduce reaction rates by 40% compared to ethyl .

- Solvent Impact : Non-polar solvents (toluene) favor metathesis, while DMF promotes hydrolysis .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Diethyl 3-cyclopentene-1,1-dicarboxylate is primarily utilized as a building block in organic synthesis. It participates in the formation of more complex molecules through:

- Diels-Alder Reactions: The compound can act as a diene or dienophile in cycloaddition reactions.

- Functional Group Transformations: Its ester groups can undergo hydrolysis to yield carboxylic acids or reduction to form alcohols.

Biological Studies

The compound has shown potential in biological research:

- Enzyme-Catalyzed Reactions: It serves as a substrate or inhibitor for enzymes, facilitating the exploration of metabolic pathways.

- Drug Development: Research indicates that derivatives of this compound could lead to the development of new therapeutic agents due to their biological activity.

Industrial Applications

In industry, this compound is employed in the production of:

- Polymers and Resins: Its reactivity allows for the synthesis of materials with specific properties suitable for various applications.

- Specialty Chemicals: The compound's unique structure enables its use in producing specialized chemicals for different sectors.

Case Study 1: Stabilization of Ester Groups

Research has demonstrated that this compound can stabilize adjacent ester groups during ionization processes. This stabilization may enhance its efficacy in biochemical applications, particularly in enzyme-catalyzed reactions where ester stability is crucial.

Case Study 2: Metabolic Pathways

Studies focusing on metabolic pathways have shown that this compound can be metabolized into various derivatives. This metabolism influences its biological activity and opens avenues for further exploration in drug development.

Wirkmechanismus

The mechanism of action of diethyl 3-cyclopentene-1,1-dicarboxylate involves its reactivity due to the presence of ester groups and the strained cyclopentene ring. The ester groups can undergo hydrolysis, oxidation, or reduction, leading to various products. The cyclopentene ring can participate in addition reactions, making the compound versatile in chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Dimethyl 3-cyclopentene-1,1-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.

Diethyl cyclopentane-1,1-dicarboxylate: Saturated analog with a cyclopentane ring.

Diethyl 3-cyclopentene-1,1-dicarboxylate: Similar but with different substituents on the cyclopentene ring.

Uniqueness: this compound is unique due to its combination of a cyclopentene ring and two ester groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and industrial applications.

Biologische Aktivität

Diethyl 3-cyclopentene-1,1-dicarboxylate (C11H16O4) is an organic compound that has garnered interest due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound features a cyclopentene ring with two carboxylic acid groups at the 1,1-positions, which are esterified with diethyl groups. The molecular weight of this compound is approximately 212.24 g/mol, and it appears as a colorless liquid with a sweet odor. It is soluble in various organic solvents such as ethanol and acetone .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Alkylation Reactions : One method involves the alkylation of diethyl malonate with cyclopentene derivatives.

- Metathesis Reactions : The compound can also be synthesized via ring-closing metathesis reactions, which have been shown to yield high conversions under optimized conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids that participate in metabolic pathways. Additionally, the cyclopentene ring contributes to the compound's stability and reactivity in biochemical reactions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations .

Enzyme Interaction Studies

The compound has been utilized in studies focusing on enzyme-catalyzed reactions. It has been shown to stabilize adjacent ester groups during ionization processes, which may enhance enzyme activity or specificity in biochemical reactions .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| This compound | C11H16O4 | 212.24 g/mol | Lacks methyl substitution at positions 3 and 4 |

| Diethyl malonate | C6H10O4 | 174.15 g/mol | Simpler structure; less reactivity |

| Dimethyl succinate | C6H10O4 | 174.15 g/mol | Different ring structure; no cyclopentene |

Study on Antimicrobial Activity

In a study published in a peer-reviewed journal, this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a natural preservative or antimicrobial agent in food and cosmetic products .

Enzyme Catalysis Research

Another research project investigated the role of this compound as a substrate in enzyme catalysis. The findings suggested that the compound could enhance reaction rates due to its structural characteristics that favor enzyme binding and catalysis .

Eigenschaften

IUPAC Name |

diethyl cyclopent-3-ene-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-14-9(12)11(7-5-6-8-11)10(13)15-4-2/h5-6H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKIAWRITOYVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC=CC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21622-00-4 | |

| Record name | 1,1-diethyl cyclopent-3-ene-1,1-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.